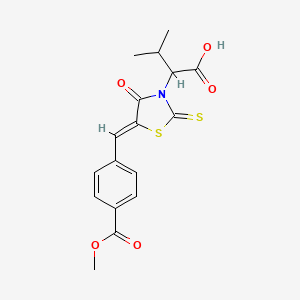

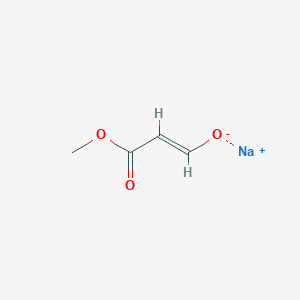

(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Synthesis Analysis

The synthesis of similar compounds, such as benzylidene derivatives of enolizable carbonyls, has been achieved through sonochemical methods . This involves the use of an organocatalyst and results in various benzylidene derivatives via a direct sp3 C–H olefination reaction of enolizable carbonyls .Applications De Recherche Scientifique

Supramolecular Structures

Research has demonstrated the supramolecular structures of thioxothiazolidinone derivatives, revealing complex hydrogen bonding patterns that form dimers, chains of rings, and sheets. This structural information is crucial for understanding the molecular interactions and potential applications in materials science and drug design. The study by Delgado et al. (2005) illustrates these interactions, highlighting the wide C-C-C angles and the formation of cyclic dimeric units through N-H...O hydrogen bonds, further linked into complex sheets by C-H...π(arene) hydrogen bonds, providing insights into the compound's crystallographic characteristics (Delgado et al., 2005).

Anticancer Activity

Several thiazolidinone derivatives, including those with benzothiazole moieties, have been evaluated for their anticancer activities. A notable study by Havrylyuk et al. (2010) screened novel 4-thiazolidinones for antitumor properties, finding specific derivatives to exhibit significant activity against various cancer cell lines, including leukemia, melanoma, and breast cancer. This research points towards the potential therapeutic applications of these compounds in cancer treatment (Havrylyuk et al., 2010).

Anticonvulsant and Neuroprotective Effects

N-(Substituted benzothiazol-2-yl)amides derived from thiazolidinone compounds have shown promising anticonvulsant and neuroprotective effects. Research by Hassan et al. (2012) identified specific derivatives that effectively reduce seizure activity while also exhibiting neuroprotective properties, suggesting a dual therapeutic potential for neurological conditions (Hassan et al., 2012).

Antimicrobial Activity

Thiazolidinone derivatives have been investigated for their antimicrobial properties. A study by Krátký et al. (2017) explored rhodanine-3-acetic acid-based derivatives for their activity against a panel of bacteria, mycobacteria, and fungi. The research identified compounds with significant antimicrobial efficacy, highlighting the potential of these molecules in developing new antimicrobial agents (Krátký et al., 2017).

Fluorescent Chemical Sensors

Research into fluorescent properties of thiazolidinone derivatives has opened avenues for developing selective chemical sensors. A compound was synthesized for the selective detection of Co2+, indicating the potential of these molecules in environmental and analytical chemistry for the selective determination of metal ions (Li Rui-j, 2013).

Propriétés

IUPAC Name |

2-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S2/c1-9(2)13(15(20)21)18-14(19)12(25-17(18)24)8-10-4-6-11(7-5-10)16(22)23-3/h4-9,13H,1-3H3,(H,20,21)/b12-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEKDGAYBHWPNY-WQLSENKSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)OC)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-2,4-dioxo-N-(3-sulfamoylphenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2709400.png)

![8-(sec-butyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2709410.png)

![ethyl 2-(4-(phenylsulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2709414.png)

![{4-[4-(Propan-2-yl)benzenesulfonyl]phenyl}hydrazine](/img/structure/B2709420.png)